molecular formula C7H12N2O B6309738 2,4,6-Trimethyl-pyrimidine hydrate CAS No. 1858256-54-8

2,4,6-Trimethyl-pyrimidine hydrate

Cat. No.: B6309738
CAS No.: 1858256-54-8
M. Wt: 140.18 g/mol
InChI Key: YORXLQBONWBORI-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Chemistry and Pyrimidine (B1678525) Derivatives

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. nih.gov This fundamental structure is a cornerstone of life itself, forming the basis for nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govmdpi.com The pyrimidine scaffold is, therefore, a vital pharmacophore in drug discovery and medicinal chemistry. mdpi.com

Substituted pyrimidines, a broad class of compounds where hydrogen atoms on the pyrimidine ring are replaced by other functional groups, are of great interest to organic chemists. nih.gov These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. 2,4,6-trimethylpyrimidine (B372508) is a member of this class, featuring three methyl groups attached to the pyrimidine core. The presence of these methyl groups influences its reactivity and potential applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. wjarr.com

Historical Overview of 2,4,6-Trimethyl-pyrimidine Research

While the broader history of pyrimidine synthesis dates back to the 19th century, with significant early work by organic chemists on substituted purines and pyrimidines, specific research on 2,4,6-trimethylpyrimidine is less extensively documented in early literature. nih.gov Much of the foundational work on pyrimidines was driven by the desire to understand the structure of nucleic acids. The development of various synthetic methods for pyrimidine derivatives has been a continuous effort over the past decades, including condensation methods and, more recently, metal-free cascade annulation reactions. acs.org These general synthetic advancements have paved the way for the creation of specifically substituted pyrimidines like the 2,4,6-trimethyl derivative.

Current Research Landscape and Academic Relevance

Current research on pyrimidine derivatives is highly active, with a significant focus on their applications in medicinal chemistry. mdpi.comwjarr.com Scientists are exploring novel pyrimidine-based compounds as potential treatments for a variety of diseases. For instance, some 2,4,6-trisubstituted pyrimidine derivatives have shown significant antibacterial activity. wjarr.com The academic relevance of compounds like 2,4,6-trimethylpyrimidine hydrate (B1144303) lies in their potential as building blocks for more complex molecules and as subjects for studying structure-activity relationships. The "hydrate" designation indicates the presence of water molecules within the crystal structure, which can influence its stability and solubility. Research has shown that 2,4,6-trimethylpyridine (B116444), a related compound, can form 1:1 complexes with water. researchgate.net

Unexplored Research Avenues and Challenges

Despite the broad interest in pyrimidines, the specific compound 2,4,6-trimethylpyrimidine hydrate remains a relatively niche area of study. A significant challenge is the lack of extensive published research focusing solely on this hydrated form.

Future research could explore several avenues:

Advanced Structural Analysis: Detailed crystallographic studies of 2,4,6-trimethylpyrimidine hydrate could provide deeper insights into the role of water molecules in its crystal lattice and how they affect its physical properties.

Medicinal Chemistry Applications: A systematic investigation of the biological activities of 2,4,6-trimethylpyrimidine and its derivatives could uncover potential therapeutic uses.

Materials Science: The properties of this compound could be explored for applications in materials science, for example, as a ligand in the synthesis of coordination polymers or metal-organic frameworks.

Catalysis: The potential of 2,4,6-trimethylpyrimidine as a catalyst or ligand in organic synthesis is another area ripe for investigation.

One of the primary challenges will be to move beyond the fundamental characterization of this compound and to discover novel applications that leverage its specific chemical structure.

Detailed Research Findings and Data

To provide a more concrete understanding of 2,4,6-trimethylpyrimidine, the following tables summarize some of its key properties based on available data.

Table 1: Physicochemical Properties of 2,4,6-Trimethylpyrimidine

PropertyValue
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol nih.gov
IUPAC Name 2,4,6-trimethylpyrimidine nih.gov
CAS Number 22114-27-8 nih.gov
XLogP3 1.4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 122.084398327 Da nih.gov
Monoisotopic Mass 122.084398327 Da nih.gov
Topological Polar Surface Area 25.8 Ų nih.gov
Heavy Atom Count 9 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylpyrimidine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORXLQBONWBORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-54-8
Record name Pyrimidine, 2,4,6-trimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Hydrate Formation

Established Synthetic Pathways to 2,4,6-Trimethylpyrimidine (B372508) Analogues

Traditional methods for synthesizing the 2,4,6-trimethylpyrimidine framework are rooted in the well-established principles of heterocyclic chemistry, primarily involving the condensation of 1,3-dicarbonyl compounds with amidines.

Multi-component Reactions for Pyrimidine (B1678525) Scaffolds

Multi-component reactions (MCRs) are highly efficient for building complex molecules like pyrimidines in a single step from three or more starting materials. For the synthesis of 2,4,6-trimethylpyrimidine, a primary MCR approach involves the reaction of a β-diketone, an aldehyde, and a nitrogen source. Specifically, the condensation of acetylacetone (B45752) (pentane-2,4-dione) with an appropriate amidine is a key strategy. These reactions are often catalyzed by acids or bases and can be influenced by various reaction conditions.

Cyclization and Condensation Reactions

The most direct and widely utilized method for the synthesis of 2,4,6-trimethylpyrimidine is the cyclocondensation reaction between a 1,3-dicarbonyl compound and an amidine. In a typical procedure, acetylacetone (pentane-2,4-dione) is reacted with acetamidine hydrochloride. This reaction proceeds via the formation of an enamine intermediate from the β-diketone, which is then attacked by the amidine, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

A notable example of this is the [3+3] cycloaddition of acetylacetone with urea (B33335), which forms the pyrimidine ring. Subsequent functionalization can then be carried out to achieve the desired substitution pattern, such as in the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines where an initial pyrimidine ring formation is followed by an aldol condensation mdpi.com.

Precursor Chemistry and Intermediate Formation

The primary precursors for the synthesis of 2,4,6-trimethylpyrimidine are acetylacetone and a source of the C2-methyl and nitrogen atoms, typically acetamidine or its salt. Acetylacetone, with its two electrophilic carbonyl carbons separated by a nucleophilic methylene group, is an ideal substrate for forming the C4-C5-C6 portion of the pyrimidine ring.

The amidine component provides the N1-C2-N3 fragment. The reaction initiates with the formation of an enamine or enolate from acetylacetone, which then reacts with the amidine. The intermediate formed undergoes intramolecular cyclization, followed by elimination of water to afford the stable aromatic pyrimidine ring. The choice of reagents and reaction conditions can influence the yield and purity of the final product.

Modern and Green Synthetic Approaches for Pyrimidine Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Catalytic Synthesis Protocols (e.g., Metal-catalyzed reactions)

Various metal catalysts have been employed to enhance the efficiency of pyrimidine synthesis. For instance, copper(II) triflate has been used as a catalyst for the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines mdpi.com. While not specific to 2,4,6-trimethylpyrimidine, this demonstrates the potential of metal catalysis in pyrimidine ring formation. The use of nanocrystalline MgAl2O4 as a heterogeneous recyclable catalyst has also been reported for the synthesis of 2,4,6-triarylpyridines under microwave irradiation, showcasing a green and efficient approach ias.ac.in.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions represent significant advancements in green chemistry. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyrimidine derivatives nih.govnih.gov. For example, a novel and efficient microwave-assisted route has been developed for the synthesis of complex pyrimidine-fused heterocycles in good yields nih.gov.

Solvent-free conditions, often coupled with microwave assistance, offer further environmental benefits by eliminating the need for volatile and often toxic organic solvents. A green and efficient solvent-free method for the synthesis of α,β-unsaturated compounds under microwave irradiation has been demonstrated, highlighting the potential of this technique for various organic transformations oatext.com. The synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using microwave irradiation with a recyclable nanocatalyst, indicating a promising avenue for the synthesis of 2,4,6-trimethylpyrimidine as well ias.ac.in.

Mechanisms and Thermodynamics of Hydrate (B1144303) Formation

The formation of a hydrate from 2,4,6-trimethylpyrimidine involves the covalent addition of a water molecule to the pyrimidine ring. This process, known as covalent hydration, is a recognized phenomenon in pyrimidine chemistry, particularly for pyrimidines bearing electron-withdrawing substituents. rsc.org However, the presence of electron-donating methyl groups in 2,4,6-trimethylpyrimidine introduces specific electronic and steric considerations that influence the mechanism and thermodynamics of its hydration.

The hydration of pyrimidines typically occurs via nucleophilic attack of water on an electron-deficient carbon atom of the pyrimidine ring. umich.edu The pyrimidine ring is inherently π-deficient, a characteristic that is accentuated by the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This π-deficiency makes the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack. wikipedia.orgslideshare.net The general mechanism involves the attack of a water molecule on one of these electrophilic carbon centers, leading to the formation of a tetrahedral intermediate, which then protonates to form the stable covalent hydrate. umich.edu

For unsubstituted or activated pyrimidines, this reaction can lead to a measurable equilibrium between the hydrated and non-hydrated forms. rsc.org For instance, pyrimidines with electron-withdrawing groups, such as a nitro group, are known to form covalent hydrates more readily. rsc.org The reaction is essentially an addition across a carbon-nitrogen double bond (C=N). jst.go.jp

In the case of 2,4,6-trimethylpyrimidine, the scenario is altered by the electronic and steric properties of the methyl groups.

Electronic Effects : Methyl groups are electron-donating. Their presence at the 2, 4, and 6 positions increases the electron density of the pyrimidine ring. This increased electron density deactivates the ring towards nucleophilic attack by water, making the formation of a hydrate less favorable compared to an unsubstituted pyrimidine. wikipedia.org

Steric Effects : The methyl groups at positions 2, 4, and 6 also introduce significant steric hindrance. wikipedia.org This bulkiness can physically obstruct the approach of a water molecule to the electrophilic carbon centers, thereby slowing down the rate of hydration. wikipedia.org

While electrophilic substitution on the pyrimidine ring is generally difficult, it preferentially occurs at the 5-position, which is the least electron-deficient. wikipedia.orgslideshare.net Conversely, nucleophilic attack, such as hydration, is favored at the 2, 4, and 6 positions. bhu.ac.inslideshare.net The methyl groups on 2,4,6-trimethylpyrimidine are located at these positions of potential nucleophilic attack, further complicating the hydration process.

Computational studies on other pyrimidines have shown that the energy barrier for the addition of water across the C5-C6 double bond is significant, ranging from 43-48 kcal/mol. nih.gov While this is for a different type of hydration (photohydration), it underscores that the process requires substantial activation energy. The electron-donating nature of the methyl groups in 2,4,6-trimethylpyrimidine would likely raise this energy barrier for nucleophilic attack at the C2, C4, and C6 positions.

The stability and reversibility of pyrimidine hydrates are governed by a delicate balance of several factors. The hydration process is a reversible equilibrium, and the position of this equilibrium can be influenced by environmental conditions and the substitution pattern of the pyrimidine ring.

Key Factors:

pH : The pH of the solution is a critical factor. The decomposition of pyrimidine hydrates can be affected by protonation. nih.govacs.org For example, the dehydration of cytosine hydrate is influenced by the protonation of both the N-3 position and the hydroxyl group at C-6. nih.govacs.org Acidic conditions can sometimes favor deamination in addition to dehydration. nih.govacs.org

Temperature : Temperature has a direct impact on the stability of pyrimidine hydrates. Increased temperature generally favors the reverse reaction, dehydration, leading to the decomposition of the hydrate. nih.govnih.gov The half-lives of pyrimidine hydrates have been shown to decrease significantly with increasing temperature. nih.gov

Substituents : The nature of the substituents on the pyrimidine ring plays a pivotal role.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) stabilize the covalent hydrate by making the pyrimidine ring more electron-deficient and thus more susceptible to the initial nucleophilic attack. rsc.orgscielo.br

Electron-donating groups (e.g., -CH₃, -NH₂) destabilize the hydrate by increasing the electron density of the ring, which disfavors nucleophilic attack. wikipedia.org Therefore, 2,4,6-trimethylpyrimidine, with three electron-donating methyl groups, is expected to form a relatively unstable hydrate, with the equilibrium lying far towards the non-hydrated form.

Reversibility : Covalent hydration is inherently a reversible process. acs.org The stability of the hydrate dictates the ease of reversal. For hydrates of pyrimidines with electron-donating groups, the equilibrium favors the anhydrous form, meaning the hydrate is less stable and more readily reverts. The reversibility of some covalent modifications to pyrimidines can also be catalyzed by other nucleophiles, such as thiols. rsc.org

The following table summarizes the general influence of these factors on the stability of pyrimidine hydrates.

FactorInfluence on Hydrate StabilityRationale
pH Dependent on specific pyrimidine; can either stabilize or destabilize.Affects the protonation state of the pyrimidine ring and the hydroxyl group of the hydrate, influencing reaction rates. nih.govacs.org
Temperature Decreases stability.Higher temperatures provide the energy to overcome the activation barrier for the reverse (dehydration) reaction. nih.gov
Electron-withdrawing Substituents Increases stability.Decrease the electron density of the ring, making it more electrophilic and favorable for nucleophilic attack by water. rsc.org
Electron-donating Substituents Decreases stability.Increase the electron density of the ring, making it less electrophilic and less favorable for nucleophilic attack. wikipedia.org
Steric Hindrance Decreases stability/formation rate.Bulky groups can block the approach of water molecules to the site of attack. wikipedia.org

Chemical Reactivity and Transformations

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its susceptibility to different types of reactions.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: Pyrimidine and its derivatives are generally activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. However, in 2,4,6-trimethylpyrimidine (B372508), the methyl groups are poor leaving groups, making direct nucleophilic substitution challenging under standard conditions. Reactions would likely require activation, such as N-alkylation, to enhance the electrophilicity of the ring and facilitate substitution.

Electrophilic Substitution: In contrast, the pyrimidine ring is deactivated towards electrophilic aromatic substitution. wikipedia.org The two ring nitrogens strongly withdraw electron density, making the ring less attractive to electrophiles. Furthermore, under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the nitrogen atoms become protonated, further deactivating the ring. wikipedia.org

However, the three methyl groups on 2,4,6-trimethylpyrimidine are electron-donating via hyperconjugation and inductive effects. This donation partially counteracts the deactivating effect of the ring nitrogens. The position most favorable for electrophilic attack is the C-5 position, as it is the least electron-deficient carbon on the ring and is sterically accessible. wikipedia.org While reactions are still less facile than for benzene (B151609), the activating methyl groups make substitution at C-5 more achievable than in unsubstituted pyrimidine. For the analogous compound 2,4,6-trimethylpyridine (B116444) (collidine), electrophilic halogenating agents have been prepared, highlighting the potential for such reactions. orgsyn.org

Ring Transformations and Rearrangement Pathways (e.g., Hydrazinolysis, Dimroth rearrangement)

The pyrimidine ring can undergo significant structural changes, particularly under the influence of strong nucleophiles or thermal conditions.

Hydrazinolysis: The reaction of pyrimidines with hydrazine (B178648) hydrate (B1144303) can lead to various outcomes depending on the substituents and reaction conditions. In some cases, it can lead to the opening of the pyrimidine ring. For instance, certain Biginelli pyrimidines undergo ring cleavage upon reaction with hydrazine hydrate to yield pyrazole (B372694) derivatives. researchgate.net The reaction course is sensitive to conditions; mild conditions may favor simple substitution or condensation, while harsher conditions (e.g., excess hydrazine and high temperature) can promote the decomposition of the heterocyclic ring. researchgate.net For 2,4,6-trimethylpyrimidine, hydrazinolysis could potentially lead to the formation of pyrazole derivatives through a ring-opening and re-closure mechanism.

Dimroth Rearrangement: The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.govnih.gov This rearrangement typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org In the context of pyrimidines, a common example is the isomerization of 1-alkyl-2-iminopyrimidines into 2-alkylaminopyrimidines. wikipedia.org The mechanism often proceeds through a sequence of ring-opening by a nucleophile (like water or hydroxide), followed by rotation and ring-closure to form a more thermodynamically stable isomer. wikipedia.orgresearchgate.net The rate of rearrangement is influenced by factors such as the substituents on the ring and the reaction conditions (acid, base, or heat). nih.govrsc.org While a direct example for 2,4,6-trimethylpyrimidine hydrate is not prominent, the general principles suggest that if an exocyclic amino or imino group were present, it could be susceptible to this transformation.

Table 1: Conditions Influencing Dimroth Rearrangement in Pyrimidine Derivatives
FactorInfluence on RearrangementExample/NoteReference
CatalystCan be catalyzed by acids, bases (alkali), or occur thermally.The process can be initiated by HCl or occur spontaneously, albeit slowly. nih.gov
SolventThe choice of solvent can affect the reaction rate and outcome.Use of petroleum ether led to rearrangement at room temperature over 5 days or in 30 minutes under reflux. nih.gov
SubstituentsElectron-withdrawing groups can influence the rate. The presence of a 4-methyl group can significantly slow the rearrangement.1,2-dihydro-2-imino-1,4-dimethylpyrimidines rearrange much more slowly than analogues lacking the 4-methyl group. rsc.org
MechanismInvolves ring-opening, bond rotation, and subsequent ring-closure.Often initiated by the addition of water to form a hemiaminal, which then opens. wikipedia.orgresearchgate.net

Functionalization and Reactions of Methyl Substituents

The three methyl groups on the pyrimidine ring are primary sites for chemical modification.

Oxidation Strategies to Carboxylic Acid Derivatives

The methyl groups attached to the aromatic pyrimidine ring can be oxidized to the corresponding carboxylic acids. This transformation typically requires strong oxidizing agents. For the analogous compound 2,4,6-trimethylpyridine, oxidation with potassium permanganate (B83412) (KMnO₄) yields the corresponding pyridine (B92270) tricarboxylic acid. wikipedia.org Similar strategies are applicable to methylpyrimidines. Various oxidizing systems have been developed for the oxidation of methyl groups on aromatic rings, including metal-based catalysts and metal-free conditions.

Table 2: Selected Oxidation Strategies for Aromatic Methyl Groups
Oxidizing Agent/SystemSubstrate TypeProductReference
Potassium Permanganate (KMnO₄)MethylpyridinesPyridine carboxylic acids wikipedia.org
Vanadium Pentoxide (V₂O₅) or Manganese Dioxide (MnO₂) in H₂SO₄Methyl-substituted benzenesAryl carboxylic acids google.com
Molecular Oxygen (O₂) with Co(OAc)₂/NaBr catalystSubstituted toluenesSubstituted benzoic acids organic-chemistry.org
Hydrogen Peroxide (H₂O₂) with Na₂WO₄ catalystBenzyl halidesBenzoic acids organic-chemistry.org

The complete oxidation of all three methyl groups on 2,4,6-trimethylpyrimidine would yield pyrimidine-2,4,6-tricarboxylic acid. Selective or partial oxidation to mono- or di-carboxylic acids may be possible by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent.

Reactions Involving C-H Activation

Modern synthetic methods allow for the functionalization of otherwise inert C-H bonds. The C-H bonds of the methyl groups on 2,4,6-trimethylpyrimidine can be targets for such transformations. Transition metal-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. In many cases, a heteroatom within the substrate can act as a directing group, guiding the metal catalyst to a specific C-H bond. nih.gov For N-heterocycles, the ring nitrogen can coordinate to the metal center, facilitating the activation of an adjacent C-H bond. nih.gov This approach could be used to functionalize the methyl groups at the 2- and 6-positions of the pyrimidine ring.

Role of the Hydrate Moiety in Chemical Reactivity

The term "hydrate" suggests that 2,4,6-trimethylpyrimidine can exist in equilibrium with a form where a water molecule has added across one of the C=N double bonds. This process, known as covalent hydration, is known to occur in electron-deficient heterocyclic systems. nih.govnih.gov

The addition of water disrupts the aromaticity of the pyrimidine ring, converting sp²-hybridized carbon and nitrogen atoms into sp³-hybridized centers. acs.org This structural and electronic change has profound consequences for reactivity:

Loss of Aromatic Stability: The non-aromatic hydrate is significantly less stable than the aromatic pyrimidine, but its presence, even in small equilibrium concentrations, can open up new reaction pathways.

Increased Susceptibility to Ring-Opening: The saturated, non-aromatic hydrated ring is much more susceptible to cleavage. The C4 position of saturated pyrimidines is prone to nucleophilic attack (e.g., by water) to form a hemiaminal intermediate, which can then undergo ring-opening through the cleavage of the N3–C4 bond. acs.org This pathway is facilitated by basic conditions but can also occur at neutral pH. acs.org

Modified Substitution Reactions: The reactivity towards both nucleophilic and electrophilic substitution would be fundamentally altered. The concept of aromatic substitution is no longer directly applicable to the non-aromatic hydrate. Instead, reactions would resemble those of saturated heterocyclic systems.

Synthesis and Characterization of Advanced Derivatives and Analogues

The synthesis of advanced derivatives and analogues of pyrimidine structures is a significant area of research in organic and medicinal chemistry. These synthetic efforts aim to create novel molecules with tailored electronic, biological, and physical properties. The core pyrimidine scaffold is strategically modified through various chemical reactions to introduce different functional groups and extend the molecular framework. The characterization of these new entities is crucial to confirm their structure and purity.

A common strategy for synthesizing pyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related species. For instance, novel pyrimidine derivatives have been successfully synthesized through the condensation of α,β-unsaturated ketones with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. mdpi.com The α,β-unsaturated ketones themselves are often prepared via a Claisen-Schmidt condensation of an appropriate ketone and aldehyde. mdpi.com

Another versatile method is the multi-component reaction approach. For example, new pyrimidine compounds have been synthesized by reacting ethyl cyanoacetate, thiourea, and various aldehydes in the presence of sodium acetate. rasayanjournal.co.in This method is efficient and allows for the creation of a diverse library of derivatives. Similarly, the reaction of chalcones with guanidine (B92328) in a basic alcoholic medium is another effective route to pyrimidine derivatives. amegroups.org

The synthesis of more complex, fused heterocyclic systems containing a pyrimidine ring, such as pyrido[2,3-d]pyrimidines, has also been explored. mdpi.comnih.gov These are often achieved through multi-step reaction sequences that can involve intramolecular cyclization. mdpi.com

Once synthesized, these advanced derivatives are rigorously characterized to elucidate their chemical structure. Standard analytical techniques employed include Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to determine the arrangement of atoms. mdpi.comamegroups.org Mass spectrometry is also used to confirm the molecular weight of the synthesized compounds. mdpi.comamegroups.org

The research findings indicate that the yields of these synthetic reactions can vary, often depending on the specific reactants and conditions used. mdpi.comrasayanjournal.co.in Purification of the final products is typically achieved through techniques such as column chromatography or recrystallization. mdpi.comamegroups.org

Below are interactive data tables summarizing the synthesis of various pyrimidine derivatives and the characterization methods used.

Synthesis of Pyrimidine Derivatives

Starting MaterialsReaction TypeDerivative TypeReference
α,β-Unsaturated Ketones, 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrateCondensationPyrido[2,3-d]pyrimidines mdpi.com
Chalcones, Guanidine hydrochlorideCondensation/CyclizationSubstituted Pyrimidines amegroups.org
Ethyl cyanoacetate, Thiourea, AldehydesMulti-component reactionSubstituted Pyrimidines rasayanjournal.co.in
o-aminonitrile, Phosgene iminium chloride, Hydrazine hydrateMulti-step synthesisPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives nih.gov

Characterization Techniques for Pyrimidine Derivatives

TechniquePurposeReference
Infrared (IR) SpectroscopyIdentification of functional groups mdpi.comnih.gov
¹H-NMR SpectroscopyDetermination of proton environment and structural elucidation mdpi.com
¹³C-NMR SpectroscopyDetermination of carbon skeleton mdpi.com
Mass Spectrometry (MS)Confirmation of molecular weight mdpi.comamegroups.org
Elemental AnalysisDetermination of elemental composition mdpi.comnih.gov

Coordination Chemistry and Material Applications

2,4,6-Trimethylpyrimidine (B372508) Hydrate (B1144303) as a Ligand

2,4,6-Trimethylpyrimidine, also known as 2,4,6-collidine, is a heterocyclic aromatic organic compound. wikipedia.org It consists of a pyridine (B92270) ring substituted with three methyl groups. wikipedia.org

As a ligand, 2,4,6-trimethylpyrimidine primarily coordinates to metal centers through the lone pair of electrons on its nitrogen atom. This monodentate coordination is typical for pyridine-based ligands. The nitrogen atom acts as a Lewis base, donating its electron pair to a Lewis acidic metal ion to form a coordinate covalent bond.

The geometry of the resulting complex is influenced by several factors, including the coordination number of the metal ion and the steric bulk of the ligand. In many instances, the pyridine ring plane orients itself to minimize steric clashes with other ligands coordinated to the metal center.

The three methyl groups on the pyrimidine (B1678525) ring significantly influence the ligand's properties.

Steric Effects:

The methyl groups at the 2 and 6 positions (ortho to the nitrogen atom) create considerable steric hindrance around the coordination site. This steric bulk can:

Influence the stability of the metal-ligand bond.

Dictate the coordination geometry, often favoring complexes with lower coordination numbers.

Prevent the coordination of multiple 2,4,6-trimethylpyrimidine ligands to a single metal center, especially in the presence of other bulky ligands.

Affect the rate of ligand substitution reactions. psu.edu

The steric hindrance can be a desirable feature in catalyst design, as it can create specific pockets around the metal center, influencing the selectivity of catalytic reactions. frontiersin.org

Electronic Effects:

The methyl groups are electron-donating groups. Through an inductive effect, they increase the electron density on the pyrimidine ring and, consequently, on the nitrogen atom. This enhanced electron density increases the basicity of the nitrogen atom, making 2,4,6-trimethylpyrimidine a stronger Lewis base compared to unsubstituted pyridine. This increased basicity leads to the formation of stronger coordination bonds with metal ions.

Synthesis and Structural Characterization of Metal Complexes

2,4,6-Trimethylpyrimidine forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

For example, a trichloro(2,4,6-trimethylpyridine) Au(III) complex can be synthesized by reacting HAuCl4 with 2,4,6-trimethylpyridine (B116444). sigmaaldrich.comsigmaaldrich.com The synthesis of nickel(II), copper(I), and silver(I) complexes with pyridine-based ligands has also been reported, highlighting the versatility of this class of ligands. jscimedcentral.com

The characterization of these complexes is achieved through various analytical techniques, including:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

NMR Spectroscopy: To probe the electronic environment of the ligand upon coordination.

IR Spectroscopy: To identify changes in the vibrational frequencies of the ligand upon coordination to the metal.

Elemental Analysis: To confirm the stoichiometry of the complex.

Table 1: Examples of Transition Metal Complexes with Pyridine-Based Ligands

MetalLigandComplex FormulaCoordination GeometryReference
Gold(III)2,4,6-Trimethylpyridine[AuCl3(C8H11N)]Square Planar sigmaaldrich.comsigmaaldrich.com
Nickel(II)Pyridine[Ni(C5H5N)4]X2Octahedral jscimedcentral.com
Copper(I)Pyridine[Cu(C5H5N)4]XTetrahedral jscimedcentral.com
Silver(I)Pyridine[Ag(C5H5N)2]XLinear jscimedcentral.com
Cobalt(II)2-[(4-phenyl-1,2,3-triazole) methyl] pyridine[Co(PTMP)2Cl2]Distorted Octahedron researchgate.net
Nickel(II)2-[(4-phenyl-1,2,3-triazole) methyl] pyridine[Ni(PTMP)2Cl2]Distorted Octahedron researchgate.net
Mercury(II)3-phenylpyridine[Hg(Pip)2(3-phpy)]Coordination Polymer nih.gov

While the steric bulk of 2,4,6-trimethylpyrimidine can hinder the formation of simple polymeric structures, it can be a valuable component in the design of more complex metallosupramolecular assemblies. By carefully selecting metal centers and other complementary ligands, it is possible to construct discrete, high-order structures where the steric properties of 2,4,6-trimethylpyrimidine direct the assembly process.

Coordination polymers, which are extended structures formed by the self-assembly of metal ions and organic ligands, have been synthesized using related pyridine-based ligands. For example, coordination polymers of Co(II), Ni(II), and Mn(II) have been constructed using ligands like 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, demonstrating the potential for creating complex architectures. rsc.org The formation of both discrete and polymeric metallosupramolecular architectures has also been observed in the coordination chemistry of silver(I) with pyridine-containing ligands. researchgate.net

Reactivity and Catalytic Activity of 2,4,6-Trimethyl-pyrimidine Hydrate-Derived Complexes

The metal complexes derived from 2,4,6-trimethylpyrimidine can exhibit interesting reactivity and catalytic properties. The ligand's steric and electronic features can be tuned to influence the outcome of chemical reactions.

For instance, the steric hindrance provided by the ortho-methyl groups can create a specific reaction environment around the metal center, leading to enhanced selectivity in catalysis. This principle is utilized in various catalytic systems where controlling the access of substrates to the active site is crucial.

While specific catalytic applications of 2,4,6-trimethylpyrimidine hydrate complexes are not extensively detailed in the provided search results, the catalytic activity of coordination polymers based on related pyrimidine and pyridine ligands has been demonstrated. For example, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has shown excellent catalytic activity in the Hantzsch synthesis of polyhydroquinolines. nih.gov This suggests the potential for developing catalytically active systems based on 2,4,6-trimethylpyrimidine.

Catalysis in Organic Synthesis (excluding pharmaceutical end-products)

2,4,6-Trimethylpyridine (sym-collidine) is widely utilized in organic synthesis, primarily as a sterically hindered non-nucleophilic base. exsyncorp.com Its bulky methyl groups at the positions adjacent to the nitrogen atom prevent it from readily participating in nucleophilic substitution reactions, while its basicity allows it to effectively scavenge protons. This property is particularly useful in dehydrohalogenation reactions. wikipedia.orgchemicalbook.com

Bis(2,4,6-trimethylpyridine)iodine(I) and -bromine(I) hexafluorophosphate (B91526) salts are employed for specific electrophilic halogenations. orgsyn.org These reagents have been used in the synthesis of medium-ring lactones and ethers, as well as for the halogenation of phenols and acetylenic compounds. orgsyn.org The reactions involving these collidine-based reagents are often difficult or impossible to achieve with other halogenating agents. orgsyn.org

Role in Chemical Transformations (e.g., ligand in C-H activation, polymerization)

In the realm of chemical transformations, 2,4,6-trimethylpyridine serves as a crucial ligand in coordination chemistry. exsyncorp.com The nitrogen atom's lone pair of electrons allows it to coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. While direct involvement as a primary ligand in large-scale polymerization is less common, its role as a base and stabilizer is significant. exsyncorp.com

In the context of C-H activation, the electronic properties of the pyridine ring are of interest. Studies on related phenylpyridines have shown that carboxylate-assisted C-H activation can be catalyzed by various metals like copper(II), palladium(II), and ruthenium(II). hmdb.carsc.org The basicity of the nitrogen atom can influence the electrophilicity of the metal center, which is a key factor in the C-H activation step. hmdb.carsc.org While specific studies detailing 2,4,6-trimethylpyrimidine hydrate in this role are absent, the principles derived from pyridine-based systems are foundational. For instance, in palladium-catalyzed C-H arylation of pyridines, Lewis basicity is a known challenge, and strategies are developed to mitigate catalyst deactivation. nih.gov

Contributions to Crystal Engineering and Supramolecular Chemistry of 2,4,6-Trimethylpyridine

The structure of 2,4,6-trimethylpyridine lends itself to the design of crystalline materials and supramolecular assemblies. The crystal structure of 2,4,6-collidine itself has been determined, revealing that molecules are linked into one-dimensional chains through C—H⋯N interactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Crystallographic Studies

No published single-crystal X-ray diffraction data for 2,4,6-trimethylpyrimidine (B372508) hydrate (B1144303) was found. Consequently, information regarding its bond lengths, bond angles, intermolecular interactions (such as hydrogen bonding and π-π stacking), crystal packing, and supramolecular architecture is not available.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Intermolecular Interactions

Detailed experimental data on bond lengths and angles for 2,4,6-trimethylpyrimidine hydrate are not available in the absence of crystallographic studies.

Analysis of Crystal Packing and Supramolecular Architectures

Without crystallographic data, the arrangement of molecules in the crystal lattice and the formation of any supramolecular structures for 2,4,6-trimethylpyrimidine hydrate cannot be described.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for advanced NMR studies of 2,4,6-trimethylpyrimidine hydrate, including comprehensive assignments and dynamic or solid-state NMR, did not yield any specific results for this compound.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Correlation Spectroscopies

No dedicated studies providing comprehensive ¹H and ¹³C NMR chemical shift assignments or correlation spectroscopy data (e.g., COSY, HSQC, HMBC) for 2,4,6-trimethylpyrimidine hydrate are available in the public domain.

Dynamic NMR for Conformational Exchange and Rotational Barriers

There is no information available regarding dynamic NMR studies on 2,4,6-trimethylpyrimidine hydrate to investigate conformational exchange or rotational barriers.

Solid-State NMR for Polymorphic Forms

No solid-state NMR studies have been published for 2,4,6-trimethylpyrimidine hydrate, and therefore, there is no information on its potential polymorphic forms.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful, non-destructive method for probing the molecular structure of 2,4,6-trimethylpyrimidine hydrate. Both FT-IR and Raman spectroscopy provide a unique vibrational fingerprint of the molecule, with each peak corresponding to a specific molecular motion.

The pyrimidine (B1678525) ring itself has a number of characteristic vibrations. These include ring stretching modes, in-plane and out-of-plane bending modes. The substitution with three methyl groups will influence these ring vibrations and introduce new modes associated with the methyl groups themselves, such as C-H stretching, bending (scissoring, rocking, wagging, and twisting), and C-C stretching vibrations.

For comparative purposes, the vibrational spectra of the closely related compound, 2,4,6-trimethylpyridine (B116444), show characteristic bands for methyl group vibrations and pyridine (B92270) ring vibrations. For instance, C-H stretching vibrations of the methyl groups are typically observed in the 2900-3000 cm⁻¹ region. researchgate.net The pyrimidine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

A theoretical approach, such as Density Functional Theory (DFT) calculations, would be required to provide a more precise assignment of the vibrational modes of 2,4,6-trimethylpyrimidine hydrate. Such calculations can predict the frequencies and intensities of the vibrational bands, which can then be correlated with experimental spectra. nih.govosti.gov

Table 1: Predicted Vibrational Mode Assignments for 2,4,6-Trimethylpyrimidine

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
O-H Stretching (water)3200-3600Stretching of the O-H bonds in the water molecule, often broadened due to hydrogen bonding.
C-H Stretching (methyl)2900-3000Symmetric and asymmetric stretching of the C-H bonds in the methyl groups.
C=N Stretching1550-1650Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring.
C=C Stretching1400-1600Stretching vibrations of the carbon-carbon double bonds within the pyrimidine ring.
CH₃ Bending1375-1470Scissoring and asymmetric bending of the methyl groups.
Ring Breathing990-1050Symmetric stretching and contraction of the entire pyrimidine ring.
C-H in-plane Bending1000-1300Bending of the C-H bonds within the plane of the ring.
C-H out-of-plane Bending700-900Bending of the C-H bonds out of the plane of the ring.
Ring Puckering/Deformation< 700Low-frequency modes corresponding to out-of-plane ring deformations.

This table is predictive and based on general vibrational spectroscopy principles and data for related compounds. Experimental verification is required for definitive assignments.

The "hydrate" designation indicates the presence of water molecules within the crystal lattice, which will be hydrogen-bonded to the nitrogen atoms of the pyrimidine ring. This hydrogen bonding has a significant and observable effect on the vibrational spectra. acs.orgnih.gov

In the FT-IR spectrum, the most prominent effect of hydrogen bonding is observed in the O-H stretching region of the water molecule. cdnsciencepub.com Instead of a sharp band, a broad absorption band is typically observed between 3200 and 3600 cm⁻¹. nih.gov The broadening is a direct consequence of the distribution of hydrogen bond strengths and geometries within the sample. The position of this band can also provide information about the strength of the hydrogen bonds; stronger hydrogen bonds generally lead to a greater red-shift (shift to lower wavenumbers) of the O-H stretching frequency. nih.gov

Hydrogen bonding also influences the vibrational modes of the pyrimidine ring. The formation of a hydrogen bond with the ring nitrogen atoms can induce a "blue shift" (a shift to higher wavenumbers) in some of the ring's vibrational modes, particularly the ring breathing mode. acs.orgnih.gov This is attributed to a contraction of the bonds within the N-C-N and C-C-C regions of the pyrimidine ring upon hydrogen bond formation. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. acs.org By analyzing these spectral shifts, it is possible to gain insight into the nature and extent of hydrogen bonding in 2,4,6-trimethylpyrimidine hydrate.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds, providing precise mass measurements that can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can reveal characteristic fragmentation pathways.

Table 2: Major Fragment Ions Observed in the Mass Spectrum of 2,4,6-Trimethylpyridine

m/z Relative Intensity (%) Proposed Fragment Fragmentation Pathway
121100[C₈H₁₁N]⁺Molecular Ion
120~24[C₈H₁₀N]⁺Loss of a hydrogen radical from the molecular ion.
106~18[C₇H₈N]⁺Loss of a methyl radical from the molecular ion.
79~27[C₅H₅N]⁺Loss of acetylene (B1199291) from a rearranged intermediate.
77-[C₆H₅]⁺Phenyl cation, likely from significant rearrangement.

Data is for 2,4,6-trimethylpyridine and serves as an illustrative example. Fragmentation of 2,4,6-trimethylpyrimidine may differ.

For 2,4,6-trimethylpyrimidine, fragmentation would likely be initiated by the loss of a hydrogen or a methyl radical. Subsequent fragmentation could involve ring opening and the loss of small neutral molecules like HCN or acetonitrile, which are common fragmentation pathways for pyrimidine derivatives.

Isotopic abundance analysis in the mass spectrum provides further confirmation of the elemental composition. The presence of two nitrogen atoms in the pyrimidine ring will result in a characteristic isotopic pattern. The natural abundance of ¹⁵N is approximately 0.37%. nih.gov Therefore, the [M+1]⁺ peak will have a contribution from both ¹³C and ¹⁵N isotopes. High-resolution mass spectrometry can distinguish between these contributions, providing an accurate determination of the number of carbon and nitrogen atoms in the molecule. scirp.orgnih.gov The relative intensities of the isotopic peaks (M⁺, [M+1]⁺, [M+2]⁺, etc.) can be calculated and compared with the experimental data to validate the proposed molecular formula. slideshare.net

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

A variety of quantum chemical methods, including Density Functional Theory (DFT), Ab Initio, and Møller-Plesset second-order perturbation theory (MP2), have been employed to investigate the structural and electronic characteristics of pyrimidine (B1678525) derivatives. While specific data for 2,4,6-trimethylpyrimidine (B372508) hydrate (B1144303) is not extensively available in publicly accessible literature, the principles from studies on related pyrimidine systems can be extrapolated to understand its behavior.

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2,4,6-trimethylpyrimidine hydrate, this would involve the precise bond lengths, bond angles, and dihedral angles of the pyrimidine ring, its methyl substituents, and the associated water molecule. The electronic structure, describing the distribution and energies of electrons within the molecule, is also elucidated through these calculations. This provides a foundational understanding of the molecule's stability and potential for interaction.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydrated Pyrimidine System (Hypothetical Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.34 C6-N1-C2 115.8
C2-N3 1.33 N1-C2-N3 126.5
N3-C4 1.34 C2-N3-C4 115.7
C4-C5 1.40 N3-C4-C5 122.0
C5-C6 1.39 C4-C5-C6 117.5
C6-N1 1.34 C5-C6-N1 122.5

Note: This table is illustrative and contains hypothetical data based on general principles of pyrimidine chemistry, as specific computational results for 2,4,6-trimethylpyrimidine hydrate are not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For 2,4,6-trimethylpyrimidine hydrate, this analysis would reveal how the methyl groups and the water of hydration influence its electronic properties and susceptibility to chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for 2,4,6-Trimethylpyrimidine Hydrate

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

| Energy Gap (ΔE) | 5.7 |

Note: The values presented are hypothetical and serve to illustrate the concept. Actual values would be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). For 2,4,6-trimethylpyrimidine hydrate, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the water molecule as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step processes of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a comprehensive picture of the reaction pathway can be constructed.

The hydration of pyrimidines is a reaction of significant interest. Computational studies on the hydration of pyrimidine derivatives have shown that the process involves the formation of a transition state where the water molecule adds across a C=C double bond of the pyrimidine ring. For 2,4,6-trimethylpyrimidine, theoretical calculations would aim to identify the specific geometry and energy of the transition state for the addition of water, providing insight into the reaction's feasibility and mechanism.

By calculating the energy profile of a reaction, including the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined. The activation energy, which is the energy difference between the reactants and the transition state, is particularly important as it governs the rate of the reaction. A lower activation energy implies a faster reaction. For the hydration of 2,4,6-trimethylpyrimidine, computational studies would provide quantitative data on the reaction's energetics, allowing for predictions of its rate and equilibrium position under various conditions.

Simulation of Spectroscopic Properties

The simulation of spectroscopic properties is a cornerstone of computational chemistry, providing a theoretical counterpart to experimental data and aiding in the interpretation of complex spectra.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods can predict the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the proposed structure of a molecule. For 2,4,6-trimethylpyrimidine hydrate, calculating the NMR chemical shifts would provide theoretical support for its structural characterization.

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. This technique provides information about the electronic transitions between molecular orbitals that occur upon the absorption of light. An analysis of the simulated spectrum can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). A TD-DFT study on 2,4,6-trimethylpyrimidine hydrate would clarify its electronic structure and how it is affected by hydration.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time, particularly in solution.

Conformational Behavior and Dynamics

While the pyrimidine ring itself is rigid, the methyl groups of 2,4,6-trimethylpyrimidine have rotational freedom. Molecular dynamics simulations can explore the conformational landscape of the molecule, identifying preferred orientations of the methyl groups and any dynamic processes associated with their rotation. For the hydrate, these simulations could also shed light on the dynamic nature of the interaction between the water molecule and the pyrimidine derivative.

Future Research Directions

Development of Novel Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile synthetic methodologies. Future research in the synthesis of 2,4,6-trimethylpyrimidine (B372508) could focus on several key areas:

Greener Synthetic Routes: Traditional methods for pyrimidine synthesis often involve harsh reaction conditions, toxic reagents, and complex purification procedures. Future efforts should prioritize the development of "green" synthetic protocols. This could involve the use of environmentally benign solvents, catalyst-free reactions, or mechanochemical synthesis to reduce waste and energy consumption. nih.gov

Flow Chemistry Approaches: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. The development of a continuous flow synthesis for 2,4,6-trimethylpyrimidine would be a significant step towards its large-scale and cost-effective production.

Catalytic C-H Activation: A highly attractive, yet challenging, approach would be the direct synthesis of 2,4,6-trimethylpyrimidine through the catalytic C-H activation of simpler precursors. This would represent a highly atom-economical route and a significant advance in synthetic efficiency.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Green Chemistry Reduced environmental impact, lower cost, increased safety.Identifying suitable green solvents and catalysts.
Flow Chemistry High throughput, precise control over reaction parameters, improved safety.Initial setup costs, potential for clogging.
C-H Activation High atom economy, reduced number of synthetic steps.Catalyst development, regioselectivity control.

Exploration of Unconventional Reactivity Patterns

The three methyl groups on the pyrimidine ring of 2,4,6-trimethylpyrimidine are expected to significantly influence its reactivity. Future research should aim to explore and exploit these electronic and steric effects to uncover novel reactivity patterns.

Selective Functionalization: A key challenge will be the selective functionalization of the methyl groups or the pyrimidine ring itself. The development of regioselective reactions would open up avenues for the synthesis of a wide array of novel derivatives with tailored properties.

Reactions at the Methyl Groups: The methyl groups of 2,4,6-trimethylpyrimidine could potentially undergo a range of reactions, such as oxidation, halogenation, or condensation, to introduce new functional groups. For instance, oxidation of the methyl groups could lead to the formation of carboxylic acid derivatives, analogous to the formation of collidinic acid from 2,4,6-trimethylpyridine (B116444). wikipedia.org

Formation of Metal Complexes: The nitrogen atoms of the pyrimidine ring make it an excellent ligand for the formation of coordination complexes with various metals. The study of the coordination chemistry of 2,4,6-trimethylpyrimidine could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Advanced Applications in Materials Science and Chemical Engineering

While the current applications of 2,4,6-trimethylpyrimidine are not well-documented, its structural features suggest potential for use in several advanced applications.

Building Block for Functional Polymers: The pyrimidine core can be incorporated into the backbone of polymers to create materials with specific thermal, electronic, or photophysical properties. The trimethyl-substituted derivative could offer enhanced solubility and processability.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated for their potential use in OLEDs. The electronic properties of 2,4,6-trimethylpyrimidine could be tuned through chemical modification to develop new and efficient emitter or host materials.

Corrosion Inhibitors: The nitrogen atoms in the pyrimidine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The efficacy of 2,4,6-trimethylpyrimidine as a corrosion inhibitor for various metals and alloys warrants investigation.

Integration of Hybrid Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating scientific discovery. Future research on 2,4,6-trimethylpyrimidine should leverage this integrated approach.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of 2,4,6-trimethylpyrimidine and its derivatives. jchemrev.comnih.gov These theoretical insights can guide experimental efforts and aid in the interpretation of results.

Mechanism Elucidation: Computational modeling can be employed to elucidate the mechanisms of reactions involving 2,4,6-trimethylpyrimidine, providing a deeper understanding of the factors that control selectivity and efficiency.

In Silico Screening for Biological Activity: While outside the direct scope of this article, it is worth noting that computational docking and molecular dynamics simulations are widely used to screen compounds for potential biological activity. nih.govacs.org Such studies on 2,4,6-trimethylpyrimidine derivatives could identify promising candidates for further experimental investigation in medicinal chemistry.

The table below summarizes the potential of integrating experimental and computational approaches:

Area of IntegrationExperimental TechniquesComputational MethodsExpected Outcome
Structural Characterization NMR, IR, X-ray crystallographyDFT, Ab initio calculationsAccurate determination of molecular structure and conformation.
Reactivity Studies Kinetic analysis, product identificationTransition state theory, reaction path modelingUnderstanding of reaction mechanisms and prediction of product distribution.
Materials Design Synthesis and characterization of polymers, filmsMolecular dynamics, quantum mechanics/molecular mechanics (QM/MM)Rational design of materials with desired properties.

Q & A

(Basic) How can 2,4,6-Trimethyl-pyrimidine hydrate be synthesized with high purity?

Methodological Answer:
A common approach involves refluxing precursors in ethanol with a base (e.g., potassium hydroxide) under controlled conditions. For example, analogous pyrimidine derivatives are synthesized by combining substituted propenones with amidine salts in ethanol, followed by reflux and purification via recrystallization (e.g., glacial acetic acid) to achieve high purity . Key steps include:

  • Precursor selection : Use stoichiometric equivalents of carbonyl and amidine derivatives.
  • Purification : Recrystallization or column chromatography to remove unreacted starting materials.
  • Yield optimization : Adjust reaction time (typically 3–6 hours) and temperature (70–80°C).

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and hydration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and hydrate stoichiometry .
  • Infrared (IR) Spectroscopy : Identify O–H stretches (3200–3600 cm1^{-1}) from the hydrate and pyrimidine ring vibrations .
  • Elemental Analysis : Validate purity by comparing experimental and theoretical C, H, N, and O percentages .

(Basic) What are the critical storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store in a cool, well-ventilated area (≤25°C) to avoid thermal decomposition .
  • Container : Use airtight, amber glass containers to minimize moisture absorption and photodegradation .
  • Incompatibilities : Isolate from oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .

(Advanced) How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Methodological Answer:

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Computational docking : Use tools like AutoDock to model interactions with target enzymes (e.g., MMPs) and identify substituent effects .
  • Structural-activity relationships (SAR) : Systematically modify substituents (e.g., methyl groups) to correlate structure with activity .

(Advanced) What computational methods predict the hydrate stability of 2,4,6-Trimethyl-pyrimidine?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy of hydration to assess thermodynamic stability .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks between water molecules and the pyrimidine ring .
  • NIST Data : Reference thermodynamic databases for hydration equilibria of analogous compounds .

(Advanced) How to design experiments to assess the compound’s role in enzyme inhibition (e.g., MMPs)?

Methodological Answer:

  • Kinetic assays : Measure KiK_i and IC50IC_{50} values using fluorogenic substrates (e.g., gelatin-FITC for MMP-9) .
  • Zymography : Validate inhibition of matrix metalloproteinases (MMPs) in cellular models .
  • Selectivity profiling : Test against MMP isoforms (e.g., MMP-2 vs. MT1-MMP) to identify target specificity .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Decontamination : Wash skin with water immediately after exposure; dispose of waste via approved chemical channels .

(Advanced) How to analyze reaction mechanisms involving this compound in nucleophilic substitutions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} to identify rate-determining steps (e.g., proton transfer) .
  • In situ spectroscopy : Monitor intermediates via 19^{19}F NMR or Raman spectroscopy .
  • Theoretical modeling : Use Gaussian or ORCA to map transition states and activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.